2-Chlorofuro[2,3-b]pyridine
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Overview
Description
2-Chlorofuro[2,3-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a chlorine atom at the second position
Preparation Methods
The synthesis of 2-Chlorofuro[2,3-b]pyridine typically involves the chlorination of furo[2,3-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at the second position of the furopyridine system, leading to the formation of this compound . Industrial production methods may involve similar chlorination reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Chlorofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Nucleophilic Substitution: Common reagents for these reactions include sodium alkoxides and other nucleophiles, resulting in the formation of substituted furopyridine derivatives.
Scientific Research Applications
2-Chlorofuro[2,3-b]pyridine and its derivatives have shown significant potential in various scientific research applications:
Medicinal Chemistry: Compounds containing the furo[2,3-b]pyridine scaffold exhibit antiproliferative activity against cancer cell lines and are considered potential anticancer drugs.
Antimicrobial Activity: Some derivatives demonstrate antimicrobial properties, making them candidates for the development of new antibiotics.
Antioxidant Activity: The compound has been found to possess antioxidant effects, which could be beneficial in treating oxidative stress-related conditions.
Mechanism of Action
The exact mechanism of action of 2-Chlorofuro[2,3-b]pyridine varies depending on its application. In anticancer research, it is believed to disrupt key cellular signaling pathways, potentially involving the inhibition of specific enzymes or receptors . Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting a mechanism involving the disruption of these pathways .
Comparison with Similar Compounds
2-Chlorofuro[2,3-b]pyridine can be compared to other furopyridine derivatives, such as 3-aminofuro[2,3-b]pyridine. While both compounds share a similar core structure, their functional groups and resulting biological activities differ. For example, 3-aminofuro[2,3-b]pyridine derivatives have been studied for their anticoagulant properties, whereas this compound is more focused on anticancer and antimicrobial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and antimicrobial research. Continued exploration of this compound and its derivatives could lead to the development of new therapeutic agents and a deeper understanding of its mechanisms of action.
Biological Activity
2-Chlorofuro[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound features a fused furo-pyridine ring system, which contributes to its unique chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position enhances its pharmacological profile by influencing binding interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound and its derivatives. Research indicates that compounds with a furo[2,3-b]pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents.
- Mechanism of Action : The anticancer activity is believed to arise from the disruption of key cellular signaling pathways. This may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival .
- Case Study : A study screening a library of furopyridines identified promising candidates against drug-resistant strains of Mycobacterium tuberculosis, showcasing the compound's versatility beyond cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity . Some derivatives have been evaluated for their effectiveness against various bacterial strains, indicating potential for development as new antibiotics.
- Research Findings : Investigations have demonstrated that certain derivatives possess significant antimicrobial properties, making them candidates for further development in combating infections .
Antioxidant Activity
The compound also exhibits antioxidant effects , which are beneficial in treating conditions associated with oxidative stress. The antioxidant activity can be attributed to its ability to scavenge free radicals and reduce oxidative damage in cells.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds such as 3-aminofuro[2,3-b]pyridine reveals differences in biological activities. While both share a similar core structure, their functional groups lead to distinct pharmacological profiles:
Compound | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|
This compound | Significant | Promising | Present |
3-Aminofuro[2,3-b]pyridine | Moderate | Limited | Absent |
Properties
Molecular Formula |
C7H4ClNO |
---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-chlorofuro[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClNO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H |
InChI Key |
OXFKPCIBUFPRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)Cl |
Origin of Product |
United States |
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